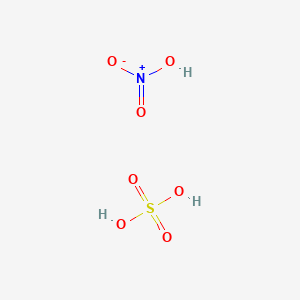

Schwefelsaure Salpetersaure

Description

Properties

Molecular Formula |

H3NO7S |

|---|---|

Molecular Weight |

161.09 g/mol |

IUPAC Name |

nitric acid;sulfuric acid |

InChI |

InChI=1S/HNO3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H,2,3,4);(H2,1,2,3,4) |

InChI Key |

ZODDGFAZWTZOSI-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].OS(=O)(=O)O |

Pictograms |

Oxidizer; Corrosive |

Origin of Product |

United States |

Compositional Dynamics and Reactive Species Generation Within Mixed Acid Systems

Formation of the Nitronium Ion (NO₂⁺) from Nitric Acid and Sulfuric Acid

The primary role of sulfuric acid in nitration reactions is to facilitate the formation of the nitronium ion (NO₂⁺), which is the principal electrophile that attacks the organic substrate. geeksforgeeks.orgmasterorganicchemistry.comvedantu.com This process involves a series of equilibria that are heavily influenced by the strong acidic and dehydrating nature of the sulfuric acid medium.

Protonation Equilibria of Nitric Acid in Sulfuric Acid Medium

In the highly acidic environment provided by concentrated sulfuric acid, nitric acid acts as a Brønsted-Lowry base and accepts a proton. stackexchange.com Sulfuric acid, being the stronger acid in the mixture, donates a proton to one of the oxygen atoms of the nitric acid molecule. vedantu.comquora.comperiodicchemistry.com This protonation step is a rapid and reversible equilibrium. masterorganicchemistry.com

The initial protonation of nitric acid can be represented by the following equilibrium: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ quora.comchegg.com

The protonated nitric acid (H₂NO₃⁺) is an unstable intermediate. It is important to note that even strong acids like nitric acid can be protonated by a significantly stronger acid such as sulfuric acid. stackexchange.com The extent of this protonation is dependent on the relative acid strengths and their concentrations in the mixture.

Following the initial protonation, a second protonation by another molecule of sulfuric acid can occur, although the mechanism is often simplified. masterorganicchemistry.com The doubly protonated species is highly unstable and readily loses a molecule of water to form the nitronium ion.

Role of Sulfuric Acid as a Dehydrating Agent and Proton Source

Sulfuric acid serves a dual function in the generation of the nitronium ion. Firstly, as a potent proton source, it drives the protonation of nitric acid, a critical first step in the formation of the electrophile. geeksforgeeks.orgmasterorganicchemistry.comquora.com Secondly, concentrated sulfuric acid is a powerful dehydrating agent. wikipedia.org This property is crucial for shifting the equilibrium towards the formation of the nitronium ion by removing the water molecule that is formed during the reaction. quora.comquora.com

The dehydration step can be visualized as the loss of a water molecule from the protonated nitric acid intermediate: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O vedantu.comechemi.com

The water produced is immediately protonated by the sulfuric acid to form the hydronium ion (H₃O⁺). The strong affinity of sulfuric acid for water effectively sequesters it, preventing the reverse reaction and thereby maximizing the concentration of the nitronium ion available for the nitration reaction. wikipedia.orgquora.com

Interplay of Acid Concentrations and Water Content on Nitrating Efficacy

The efficiency of the nitration process is highly sensitive to the concentrations of nitric acid, sulfuric acid, and water in the mixed acid system. google.comubc.ca The presence of water, either introduced with the reactants or generated during the reaction, has a significant impact on the concentration of the active nitrating agent, the nitronium ion. vpscience.orgstackexchange.com

Water can react with the nitronium ion, effectively quenching the electrophile and reducing the rate of nitration. Therefore, maintaining a low water content is essential for high nitrating efficacy. vpscience.orgstackexchange.com The dehydrating value of sulfuric acid (D.V.S.), which is the ratio of H₂SO₄ to H₂O at the end of the reaction, is a critical parameter in industrial nitrations. vpscience.org

The concentration of sulfuric acid directly influences the rate of nitration. researchgate.net Higher concentrations of sulfuric acid lead to a greater degree of protonation of nitric acid and more effective removal of water, both of which increase the concentration of the nitronium ion and, consequently, the reaction rate. researchgate.net For instance, the nitration of certain deactivated aromatic compounds requires the use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, to achieve a sufficient reaction rate. wikipedia.org

The composition of mixed acids used for industrial nitration typically varies depending on the substrate being nitrated. For example, a common mixture consists of 20-30% nitric acid, 55-65% sulfuric acid, and 5-25% water. google.com Another example for the nitration of benzene (B151609) to nitrobenzene (B124822) might use a mixed acid with 2.5-8.5% nitric acid, 58-70% sulfuric acid, and not less than 25% water. google.com

Table 1: Typical Industrial Mixed Acid Compositions

| Component | Composition 1 | Composition 2 |

|---|---|---|

| Nitric Acid (%) | 20-30 google.com | 2.5-8.5 google.com |

| Sulfuric Acid (%) | 55-65 google.com | 58-70 google.com |

| Water (%) | 5-25 google.com | ≥25 google.com |

Theoretical Models of Species Distribution in Sulfuric-Nitric-Water Mixtures

Early studies considered the presence of only a few species in solution. acs.org However, more comprehensive models now account for a multitude of ionic and molecular species. Spectroscopic methods, such as Raman spectroscopy, have been instrumental in identifying and quantifying the species present in these mixtures. rushim.ru

The protonation-dehydration equilibrium of nitric acid in sulfuric acid has been studied across a range of acid concentrations and temperatures. europa.eursc.org These studies have allowed for the determination of dissociation constants and the enthalpy of the process, providing valuable data for kinetic modeling of nitration reactions. europa.eursc.org

Thermodynamic models, often utilizing activity coefficient functions, are employed to describe the behavior of these highly non-ideal solutions. europa.eursc.org For instance, the Pitzer equations can be used to model the non-ideality of the aqueous phase. researchgate.net These models are crucial for understanding how the acidity of the medium and temperature affect the equilibria and reaction rates. europa.eursc.org The concentration of the nitronium ion is a key output of these models and is directly correlated with the observed nitration rate.

Table 2: Compound Names

| Chemical Name | Formula |

|---|---|

| Sulfuric Acid | H₂SO₄ |

| Nitric Acid | HNO₃ |

| Nitronium Ion | NO₂⁺ |

| Water | H₂O |

| Hydronium Ion | H₃O⁺ |

| Bisulfate Ion | HSO₄⁻ |

| Sulfur Trioxide | SO₃ |

| Oleum | H₂S₂O₇ |

| Benzene | C₆H₆ |

| Nitrobenzene | C₆H₅NO₂ |

Fundamental Reaction Mechanisms Mediated by Mixed Acid

Electrophilic Aromatic Substitution (EAS) Nitration Mechanism

The nitration of aromatic compounds, such as benzene (B151609), using mixed acid is a classic example of an electrophilic aromatic substitution reaction. byjus.comchemguide.co.uk The process can be broken down into three principal steps: the generation of the electrophile, the attack of the aromatic ring on the electrophile to form a carbocation intermediate, and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.comopenochem.orguomustansiriyah.edu.iq

The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comjove.comchemguide.co.uk This highly reactive species is formed from the reaction between concentrated nitric acid and an even stronger acid, typically sulfuric acid. cerritos.eduopenochem.orgnumberanalytics.com The sulfuric acid protonates the hydroxyl group of nitric acid, which then allows for the loss of a water molecule to generate the linear nitronium ion. jove.comquora.comsaskoer.ca

The presence of sulfuric acid is crucial as it acts as a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion. vedantu.comcerritos.edu The generation of the nitronium ion can also be achieved using other methods, such as with nitronium salts like NO₂⁺ BF₄⁻. numberanalytics.com

Once generated, the nitronium ion is attacked by the π-electron system of the aromatic ring, such as benzene. jove.comnumberanalytics.com This step, which is typically the rate-determining step of the reaction, leads to the formation of a high-energy carbocation intermediate known as an arenium ion or a sigma complex. masterorganicchemistry.comopenochem.orguomustansiriyah.edu.iq The formation of this intermediate temporarily disrupts the aromaticity of the ring. openochem.orgvaia.com

The positive charge in the arenium ion is not localized on a single carbon atom but is delocalized across the ring through resonance, which provides a degree of stabilization to this otherwise unstable intermediate. jove.comopenochem.orgvaia.com

In the final step of the EAS mechanism, a weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached nitro group. byjus.comopenochem.orglibretexts.orglibretexts.org This deprotonation step is fast and results in the restoration of the stable aromatic π-electron system, yielding the final nitroaromatic product, such as nitrobenzene (B124822). masterorganicchemistry.comopenochem.orgpearson.com The sulfuric acid catalyst is regenerated in this process. cerritos.edu

Alternative Nitration Pathways (e.g., Free Radical, Addition-Elimination) Involving Mixed Acid Systems

While electrophilic aromatic substitution is the most common mechanism for nitration with mixed acid, other pathways can occur under specific conditions. For instance, the nitration of aliphatic compounds often proceeds through a free radical mechanism. microflutech.combyjus.comunacademy.com In the vapor phase nitration of alkanes, nitric acid can decompose to form •NO₂ and •OH radicals, which then initiate a chain reaction. acs.org

Another relevant mechanism in aromatic chemistry is the addition-elimination reaction, particularly in nucleophilic aromatic substitution. acs.orglibretexts.orgsavemyexams.com While not a direct pathway for nitration with mixed acid, it's an important related concept. In this mechanism, a nucleophile adds to an aromatic ring that is activated by strongly electron-withdrawing groups (like a nitro group), forming a resonance-stabilized intermediate (a Meisenheimer complex). jove.com Subsequently, a leaving group is eliminated to restore the aromatic ring. jove.com

Kinetic and Thermodynamic Studies of Mixed Acid Nitration Reactions

The rate of nitration reactions is influenced by several factors, including the composition of the mixed acid, temperature, and the nature of the aromatic substrate. vedantu.comacs.orgacs.org Kinetic and thermodynamic studies are crucial for understanding and optimizing these reactions for industrial applications. wiley.comaidic.it

The nitration of aromatic compounds is generally considered to be first-order with respect to both the aromatic compound and nitric acid, especially under conditions where the acidity of the medium remains constant. acs.org However, in industrial settings where acid concentrations can change significantly, this assumption may not hold true. acs.org

The second-order rate constant (k₂) for nitration is highly dependent on the composition of the mixed acid. acs.org For instance, the rate of nitration increases significantly with increasing sulfuric acid concentration. utwente.nlscispace.com

The activation energy for the nitration reaction also varies with the mixed acid composition. acs.orgacs.org For example, in the nitration of toluene (B28343) in approximately 78% sulfuric acid, the activation energy for the formation of the nitronium ion was determined to be 18.3 ± 4.0 kcal/mol. cdnsciencepub.comresearchgate.net Studies on benzonitrile (B105546) nitration reported an activation energy of 60.4 ± 3.7 kJ/mol for the attack of the nitronium ion on the aromatic substrate. wiley.com Research on various aromatic compounds has shown that activation energies can be determined from the temperature dependence of the reaction rates. europa.eursc.org

Below is a table summarizing kinetic data for the nitration of various aromatic compounds.

| Aromatic Compound | Reaction Conditions | Rate Constant (k₂) | Activation Energy (Ea) | Source |

|---|---|---|---|---|

| Toluene | ~78% H₂SO₄ | - | 18.3 ± 4.0 kcal/mol | cdnsciencepub.com, researchgate.net |

| Benzonitrile | Homogeneous mixed acid, 283-299 K | - | 60.4 ± 3.7 kJ/mol | wiley.com |

| p-Nitrotoluene | Homogeneous mixed acid | - | - | sci-hub.se |

| Chlorobenzene | Mixed acid | - | Varies with acid composition | acs.org |

Influence of Temperature, Acid Composition, and Substrate on Reaction Kinetics

The kinetics of nitration reactions using mixed sulfuric and nitric acid are highly sensitive to several interconnected parameters: temperature, the composition of the acid medium, and the nature of the aromatic substrate. These factors collectively determine the concentration of the active nitrating agent, the nitronium ion (NO₂⁺), and the rate at which the substrate is nitrated.

Influence of Temperature

Reaction temperature has a pronounced effect on the rate of nitration. Generally, an increase in temperature accelerates the reaction rate, consistent with the Arrhenius equation. However, this acceleration is accompanied by an increased risk of exothermic side reactions, such as polynitration and oxidative decomposition of both the substrate and the nitrated products. aidic.itutwente.nl Elevated temperatures also promote the thermal decomposition of nitric acid, which can become significant, especially at high sulfuric acid concentrations. researchgate.netresearchgate.net This decomposition not only consumes the nitrating agent but can also lead to a loss of process control, potentially causing a runaway reaction. aidic.itresearchgate.net For this reason, industrial nitration processes are often conducted under strict temperature control, frequently at reduced temperatures to ensure safety and selectivity. dicp.ac.cn

The activation energy for the nitration step varies depending on the substrate. For instance, the activation energies for the nitration of several aromatic compounds have been determined, illustrating the substrate's role in the temperature dependence of the reaction.

Influence of Acid Composition

The composition of the mixed acid, specifically the relative concentrations of sulfuric acid, nitric acid, and water, is a critical determinant of the reaction kinetics. Sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion from nitric acid.

The concentration of sulfuric acid directly impacts the reaction rate. As the concentration of H₂SO₄ increases, the rate of nitration generally increases significantly. This is because a higher sulfuric acid concentration enhances the protonation of nitric acid and shifts the equilibrium towards the formation of the nitronium ion. Research has shown that the observed second-order rate constant can increase by several orders of magnitude as the sulfuric acid concentration rises from 50 to 80 wt.%. utwente.nl However, this trend does not continue indefinitely. For many aromatic compounds, the rate of nitration reaches a maximum at approximately 90 wt.% H₂SO₄ and may then decrease at even higher concentrations. utwente.nlscribd.com

Water content in the mixed acid has a strong inhibitory effect on the nitration rate. dicp.ac.cn The presence of water shifts the equilibrium of nitronium ion formation away from the products, thereby reducing the concentration of the active electrophile. dicp.ac.cn Studies on the nitration of iso-octanol, for example, demonstrated a rapid decrease in conversion as the water content in the mixed acid increased. dicp.ac.cn

The following table illustrates the effect of sulfuric acid concentration on the observed second-order rate constant for the nitration of benzene and nitrobenzene at 298.2 K.

Data sourced from research on homogeneous nitration kinetics. utwente.nl

Influence of Substrate

The structure and reactivity of the aromatic substrate have a profound influence on the reaction kinetics, sometimes even changing the kinetic order of the reaction. vpscience.org

For substrates with low reactivity, such as those containing strongly deactivating groups (e.g., nitrobenzene), the nitration step itself is the rate-determining step. In these cases, the reaction typically follows second-order kinetics, being first-order with respect to both the aromatic substrate and the nitrating agent. researchgate.netvpscience.org

Conversely, for highly reactive substrates like toluene, xylene, and anisole, the reaction can be so fast that the rate is no longer limited by the nitration step but by the rate of formation of the nitronium ion. vpscience.org Under these conditions, the reaction exhibits zero-order kinetics with respect to the aromatic substrate. This means the rate is independent of the substrate's concentration, and all highly reactive compounds are nitrated at the same rate under identical acid conditions. vpscience.org For compounds of intermediate reactivity, the kinetics are more complex, as the rates of nitronium ion formation and the subsequent nitration step are comparable. vpscience.org

The relative reactivity of different substrates is also a key factor. Electron-donating groups on the aromatic ring increase the rate of reaction, while electron-withdrawing groups decrease it. The following table shows the relative rates of nitration for several aromatic compounds compared to benzene.

Relative rates determined at 25 °C in aqueous nitric acid. researchgate.net

Modeling Nitric Acid Decomposition Kinetics in Mixed Acid Media

A detailed study by Di Somma et al. (2014) investigated the decomposition of nitric acid in mixed acid (HNO₃/H₂SO₄/H₂O) in an open system, where gaseous products can escape. aidic.itcetjournal.it Their research provided a kinetic model to describe this phenomenon. The study found that the decomposition rate is significantly influenced by the initial composition of the acid mixture and the temperature. aidic.itcetjournal.itepa.gov

The key findings from their modeling work include:

The rate of decomposition is directly dependent on the initial molar quantities of both nitric acid and sulfuric acid. aidic.it

The presence of water has a negative, or inhibitory, effect on the decomposition rate. aidic.it

In an open system, the evaporation of water can substantially affect the system's behavior, as it changes the concentration of the acid components over time. aidic.itcetjournal.it

Based on these observations, a reaction network was proposed to model the decomposition process. This mathematical model was developed and its kinetic parameters were estimated by fitting them to experimental data from isothermal tests conducted under various conditions. aidic.itresearchgate.net The model was successfully validated by applying it to predict the behavior during the nitration of methyl m-nitrobenzoate, demonstrating its ability to account for the consumption of nitric acid via decomposition alongside the main nitration reaction. aidic.itcetjournal.it

Further research into the thermal decomposition of mixed acid solutions, such as those containing residual nitrated products, suggests the process can be described using autocatalytic models. For instance, the decomposition of a mixed solution containing n-propyl nitrate (B79036) was found to follow a Prout-Tompkins equation, indicating an autocatalytic mechanism. researchgate.net This highlights the complexity of the decomposition process, which can involve competing and autocatalytic reactions. researchgate.net

Advanced Synthetic Methodologies and Industrial Process Engineering of Mixed Acid Nitration

Continuous Flow Nitration in Microreactors and Miniaturized Devices

To overcome the inherent limitations of batch processing, the chemical industry is increasingly adopting continuous flow technology, particularly using microreactors and other miniaturized devices. nih.govnih.gov These systems process reactants in a continuous stream through channels with diameters typically in the sub-millimeter range. mdpi.com

The defining feature of microreactors is their exceptionally high surface-area-to-volume ratio, which provides transformative advantages for handling hazardous reactions like nitration. mdpi.comnih.gov

Key Advantages:

Superior Heat Transfer: The large surface area allows for extremely efficient heat removal, preventing the formation of hot spots and enabling precise, isothermal control over the reaction temperature. researchgate.netnih.gov This drastically reduces the risk of thermal runaway. vapourtec.com

Enhanced Safety: The small internal volume (hold-up) of microreactors means that only a tiny quantity of reactive material is present in the system at any given moment. ewadirect.comnih.gov This "small-volume-high-throughput" principle inherently minimizes the potential consequences of a process failure. microflutech.com

Access to Harsher Conditions: The superior temperature control allows reactions to be safely conducted at higher temperatures than are feasible in batch reactors. This can significantly accelerate reaction rates, reducing required residence times from hours to minutes or even seconds. nih.govsoton.ac.uk

Handling Unstable Species: The ability to generate and immediately consume unstable intermediates in a continuous flow minimizes their accumulation and the risk of decomposition, allowing for synthetic routes that would be too hazardous for batch processing. nih.gov

Continuous flow systems offer a level of process control and precision that is unattainable in batch reactors. nih.gov

Key Advantages:

Precise Parameter Control: Key parameters such as temperature, residence time, pressure, and reactant stoichiometry can be controlled with high precision. nih.govvapourtec.com Residence time, for example, is precisely determined by the reactor volume and the flow rate of the pumps, allowing for fine-tuning of the reaction extent. beilstein-journals.org

Superior Mixing and Mass Transfer: The small dimensions of microchannels lead to short diffusion distances and facilitate rapid mixing. mdpi.com This overcomes the mass transfer limitations often seen in batch reactors, ensuring that the reaction proceeds under kinetic control, leading to higher efficiency and predictability. researchgate.net

Rapid Optimization: The steady-state nature of flow chemistry allows for rapid process optimization. Automated systems can quickly screen a wide range of conditions (e.g., temperature, residence time, molar ratios), significantly accelerating process development compared to the slow, sequential nature of batch experiments. ewadirect.com

The following table summarizes research findings from a continuous flow nitration study, demonstrating the impact of parameter optimization.

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |

| Temperature | 65 °C | 70 °C | Increased conversion rate. acs.org |

| Residence Time | 6 min | 4 min | Maintained high conversion with increased throughput. acs.org |

| Molar Ratio (HNO₃/Substrate) | 1.1 | 1.2 | Improved yield and selectivity. acs.org |

| H₂SO₄ Concentration | 63.5% | 71.0% | Enhanced reaction rate. acs.org |

Scaling up production in continuous flow systems differs fundamentally from the "scaling-up" of batch reactors. Instead of building larger vessels, production capacity is increased through methods better suited to miniaturized devices. nih.gov

Common Scale-Up Strategies:

Numbering-Up (or Scaling-Out): This is the most common approach, where multiple microreactors are operated in parallel to achieve the desired production volume. This strategy preserves the optimized heat and mass transfer characteristics of the individual reactor, ensuring consistent performance and product quality at any scale. beilstein-journals.org

Sizing-Up: This involves increasing the internal dimensions of the reactor channels. While seemingly straightforward, this can compromise the favorable surface-area-to-volume ratio, so it must be done carefully with advanced reactor designs that maintain efficient mixing and heat transfer. beilstein-journals.org

Increasing Throughput: For some processes, simply increasing the flow rate through the reactor can increase production, provided that the reaction is fast enough and the system can handle the higher pressures and maintain efficient heat removal. rsc.org

Recent industrial implementations have demonstrated the viability of these strategies. For instance, a continuous flow process for the mononitration of aromatic compounds was successfully scaled to a production capacity of over 800 g/h, confirming the feasibility of this technology for industrial implementation. rsc.org This highlights the potential of continuous flow microreaction technology to provide a safer, more efficient, and sustainable alternative to traditional batch nitration. microflutech.comrsc.org

Applications of Mixed Acid in the Synthesis of Key Industrial Intermediates

The nitration process utilizing a mixture of nitric acid and sulfuric acid, commonly referred to as "mixed acid," is a cornerstone of industrial organic synthesis. This method is instrumental in the production of a wide array of essential intermediates that find applications across various sectors, including the manufacturing of dyes, polymers, energetic materials, pharmaceuticals, and agrochemicals. nih.govresearchgate.netresearchgate.net The versatility and efficacy of mixed acid nitration make it a critical technology in the chemical industry.

The synthesis of nitroaromatic compounds via mixed acid nitration is a foundational step in the production of many dyes and pigments. nih.gov Nitroanilines, for instance, are key intermediates in the synthesis of azo dyes, which constitute the largest class of commercial colorants. nih.govresearchgate.net The process typically involves the nitration of an aromatic precursor, followed by reduction of the nitro group to an amino group, which can then be diazotized and coupled to form the final azo dye.

The production of nitrobenzene (B124822) is a significant industrial process, as it serves as a precursor to aniline (B41778), a vital component in the manufacturing of numerous dyes. nih.govrsc.org The reaction conditions for the nitration of aromatic compounds can be adjusted to control the position of the nitro group on the aromatic ring, allowing for the synthesis of specific isomers required for different colorants. nih.gov

Table 1: Examples of Nitroaromatic Intermediates for Dyes and Pigments

| Nitroaromatic Intermediate | Precursor | Application in Dyes/Pigments |

| Nitrobenzene | Benzene (B151609) | Precursor to aniline for azo dyes |

| o-Nitrotoluene and p-Nitrotoluene | Toluene (B28343) | Intermediates for various dyes and pigments |

| Dinitrobenzene isomers | Nitrobenzene | Used in the synthesis of sulfur dyes |

This table provides examples of common nitroaromatic intermediates and their precursors used in the dye and pigment industry.

While not a direct nitration of the final polymer, mixed acid plays a crucial role in the synthesis of precursors for polyurethanes. The production of toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), the primary isocyanates used in polyurethane manufacturing, begins with the nitration of toluene and benzene, respectively.

The nitration of toluene yields a mixture of dinitrotoluene (DNT) isomers. This DNT is then catalytically hydrogenated to produce toluene diamine (TDA), which is subsequently phosgenated to form TDI. Similarly, the nitration of benzene to nitrobenzene, followed by reduction to aniline and subsequent condensation with formaldehyde (B43269) and phosgenation, yields MDI. These isocyanates are then reacted with polyols to create a wide range of polyurethane products, including flexible and rigid foams, elastomers, and coatings. nih.gov

Mixed acid nitration is a fundamental process in the manufacturing of numerous energetic materials and propellants. wikipedia.orgdynonobel.com The introduction of multiple nitro groups into an organic molecule significantly increases its energy content.

Key energetic materials synthesized using mixed acid include:

Trinitrotoluene (TNT): Produced by the sequential nitration of toluene. nih.govwikipedia.org

Nitroglycerin: Synthesized by the nitration of glycerol. dynonobel.comscribd.com It is a powerful explosive and also a component of some propellants.

Pentaerythritol tetranitrate (PETN): A highly sensitive explosive produced by the nitration of pentaerythritol.

1,3,5-Trinitro-1,3,5-triazinane (RDX): While alternative methods exist, mixed acid can be used in certain synthetic routes. wikipedia.org

The precise control of reaction conditions, including temperature and acid concentration, is critical in the synthesis of these materials to ensure safety and product quality. acs.org

Table 2: Key Energetic Materials Synthesized via Mixed Acid Nitration

| Energetic Material | Precursor | Key Characteristics |

| Trinitrotoluene (TNT) | Toluene | Melt-castable explosive |

| Nitroglycerin | Glycerol | High-energy, shock-sensitive liquid |

| Pentaerythritol tetranitrate (PETN) | Pentaerythritol | Powerful and sensitive secondary explosive |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | Hexamethylenetetramine | High-performance military explosive |

This table highlights some of the most significant energetic materials produced using mixed acid nitration and their precursors.

The introduction of a nitro group into aromatic and heterocyclic compounds via mixed acid nitration is a valuable tool in the synthesis of various pharmaceuticals and agrochemicals. nih.govresearchgate.netslideshare.net The nitro group can serve as a directing group for further substitutions on the aromatic ring or can be reduced to an amino group, which is a common functional group in many bioactive molecules. researchgate.net

For example, nitration is a key step in the synthesis of certain antibiotics, herbicides, and insecticides. The resulting nitro-substituted intermediates undergo further chemical transformations to yield the final active ingredients. Approximately 65% of all active pharmaceutical ingredients (APIs) require at least one nitration step in their synthesis. rsc.orgeuropa.eu

Development of Novel Nitrating Agents and Catalytic Systems as Alternatives to Conventional Mixed Acid

Despite its widespread use, conventional mixed acid nitration has several drawbacks, including the use of highly corrosive acids, the generation of large volumes of acidic waste, and potential safety hazards associated with runaway reactions. nih.govrsc.org These concerns have driven significant research into the development of more environmentally benign and safer alternative nitrating agents and catalytic systems. acs.org

Alternative nitrating agents that have been explored include nitronium salts like nitronium tetrafluoroborate, acyl nitrates, and dinitrogen pentoxide. researchgate.netrsc.orgresearchgate.net Catalytic systems aim to replace the stoichiometric use of sulfuric acid with a recyclable catalyst.

Solid acid catalysts have emerged as a promising alternative to sulfuric acid in nitration reactions. acs.org These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. ncl.res.in

Examples of solid acid catalysts investigated for nitration include:

Zeolites: These microporous aluminosilicate (B74896) minerals can provide shape selectivity in nitration reactions, favoring the formation of specific isomers. rsc.orgncl.res.in

Sulfated Zirconia: A strong solid acid that has shown high activity and selectivity in the nitration of various aromatic compounds. google.com

Nafion-H: A perfluorinated sulfonic acid polymer that exhibits superacidic properties and can effectively catalyze nitration reactions. rsc.org

Clay-supported metal nitrates: Materials like montmorillonite (B579905) clay impregnated with cupric nitrate (B79036) have also been used for nitration. acs.org

The primary challenge with many solid acid catalysts is deactivation due to the adsorption of water produced during the reaction. rsc.org Ongoing research focuses on developing more water-tolerant and robust solid acid catalysts for industrial nitration processes.

Table 3: Comparison of Conventional and Alternative Nitration Methods

| Feature | Conventional Mixed Acid | Solid Acid Catalysts |

| Catalyst | Sulfuric Acid (stoichiometric) | Zeolites, Sulfated Zirconia, etc. (catalytic) |

| Separation | Requires neutralization and separation of spent acid | Simple filtration |

| Recyclability | Difficult and energy-intensive | Generally recyclable |

| Corrosivity | Highly corrosive | Less corrosive |

| Waste Generation | Large volumes of acidic waste | Significantly reduced waste |

| Water Tolerance | High | Can lead to deactivation |

This table provides a comparative overview of the key features of conventional mixed acid nitration and nitration using solid acid catalysts.

Polymeric and Organic Nitrating Reagents

The classical method for nitration, employing a mixture of concentrated nitric and sulfuric acids, has long been the cornerstone of industrial synthesis for nitro compounds. pageplace.detaylorandfrancis.com However, the harsh corrosive nature of this "mixed acid," coupled with the generation of substantial acidic waste, has propelled research into milder and more sustainable alternatives. rsc.orgrsc.org In recent decades, significant advancements have been made in developing new reagents that offer controlled reactivity, enhanced selectivity, and improved environmental profiles. researchgate.netnih.gov Among these, polymeric and organic nitrating reagents have emerged as a particularly promising class, providing practical and often recyclable alternatives to traditional methods. researchgate.net

Polymer-supported reagents offer a unique approach by immobilizing the acidic or nitrating species on a solid matrix. This heterogenous system simplifies product purification, as the reagent can be easily removed by filtration, and often allows for the regeneration and reuse of the support. A notable example is the poly(4-vinylpyridine)-supported mixed acid complex (PVP-NM). rsc.org This solid polymer complex, prepared by treating poly(4-vinylpyridine) with equal parts of concentrated nitric and sulfuric acids, functions as a potent and stable nitrating system capable of nitrating both activated and deactivated aromatic compounds. rsc.org

Organic nitrating reagents represent a diverse and rapidly evolving field, designed to act as controllable sources of nitrating species like the nitronium ion (NO₂⁺) or nitryl radicals. nih.govresearchgate.net These reagents are typically derived from organic scaffolds and are engineered for stability, selectivity, and functional group tolerance. researchgate.net Their development aims to circumvent the need for strong mineral acids, enabling nitration under milder and more eco-friendly conditions. thieme-connect.com Prominent classes of organic nitrating reagents include N-nitro compounds such as N-nitropyrazoles and saccharin-derived reagents. researchgate.netnih.govnih.gov For instance, a versatile N-nitropyrazole has been developed that acts as a controllable source of the nitronium ion, facilitating the mild and scalable nitration of a wide array of (hetero)arenes with excellent functional group tolerance. nih.gov This method's effectiveness has been demonstrated in the late-stage C-H nitration of complex, biologically relevant molecules. nih.gov

Table 1: Selected Organic Nitrating Reagents and Their Applications

| Reagent Class | Specific Reagent Example | Substrate(s) | Key Findings & Advantages | Reference(s) |

|---|---|---|---|---|

| Polymer-Supported Mixed Acid | Poly(4-vinylpyridine)-HNO₃/H₂SO₄ (PVP-NM) | Activated and deactivated arenes | Solid, stable, and reusable catalyst/nitrating agent system. | rsc.org |

| N-Nitropyrazoles | 5-methyl-1,3-dinitro-1H-pyrazole | (Hetero)arenes, complex biorelevant molecules | Controllable nitronium ion source; allows for selective mono- or dinitration under mild conditions. | nih.gov |

| Saccharin-Derived Reagents | N-Nitrosaccharin (NN) | Alcohols and arenes | Bench-stable, recyclable reagent; effective in mechanochemical nitration, reducing solvent use. | rsc.orgnih.gov |

| Organic Nitrates | Ethyl nitrate, Benzoyl nitrate | Benzene, toluene, anisole, phenetole | Used with catalysts like AlCl₃; can provide different isomer selectivity (e.g., ortho-nitro compounds) compared to mixed acids. | pageplace.de |

Mechanochemical and Electrochemical Nitration Approaches

Moving beyond reagent-based innovations, advanced process engineering has introduced novel energy input methods to drive nitration reactions, namely mechanochemistry and electrochemistry. These approaches offer distinct advantages by minimizing solvent use, improving safety profiles, and providing alternative reaction pathways that are often inaccessible through conventional thermal methods.

Mechanochemical Nitration

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical transformations. rsc.orgnih.gov This technique has been successfully applied to the nitration of organic compounds, presenting a solvent-free or liquid-assisted grinding (LAG) alternative to traditional processes. nih.govtandfonline.com The process generally involves milling the organic substrate with an environmentally benign solid nitrate salt, such as sodium nitrate, and a Lewis acid catalyst like molybdenum trioxide. tandfonline.comdtic.mil The continuous mechanical impact generates fresh reactant surfaces and can enhance the catalytic activity of the Lewis acid, facilitating the formation of the active nitrating species. dtic.mil

This methodology significantly enhances the sustainability of nitration protocols by drastically reducing or eliminating the need for corrosive acids and organic solvents. rsc.orgnih.gov Research has demonstrated the efficient mechanochemical nitration of a wide range of alcohols and aromatic compounds using recyclable, saccharin-based organic nitrating reagents under LAG conditions, highlighting the method's reduced solvent consumption, shorter reaction times, and simplified operational procedures. nih.gov

Electrochemical Nitration

Electrochemical synthesis provides a powerful platform for conducting nitration reactions under controlled and often milder conditions. By using electrical potential as the driving force, this approach can generate highly reactive nitrating species in situ, avoiding the bulk storage and handling of hazardous reagents. google.com One established method involves the electrochemical oxidation of dinitrogen tetroxide (N₂O₄) dissolved in nitric acid to produce anhydrous dinitrogen pentoxide (N₂O₅), a highly effective nitrating agent. acs.org

More recent developments focus on direct nitration protocols using safer and more readily available nitro sources. nih.govresearchgate.net A prominent example is the electrochemical aromatic nitration using tetrabutylammonium (B224687) nitrite (B80452) (NBu₄NO₂), which serves the dual function of a supporting electrolyte and the nitro source. nih.gov The reaction proceeds via the electrochemical oxidation of the nitrite ion at an inexpensive graphite (B72142) anode to form nitrogen dioxide (NO₂), which initiates the nitration cascade. nih.govresearchgate.net This method has been successfully applied to a variety of aromatic compounds with high yields and demonstrates good scalability. nih.govresearchgate.net Another electrochemical approach involves using a chemical mediator, such as the ferrocyanide/ferricyanide couple, which acts as an electron shuttle to generate an oxidizing agent that reacts with a nitro compound and a nitrite source to accomplish the nitration. google.com

Table 2: Comparison of Mechanochemical and Electrochemical Nitration Methods

| Parameter | Mechanochemical Nitration | Electrochemical Nitration |

|---|---|---|

| Energy Input | Mechanical (e.g., ball milling) | Electrical potential |

| Principle | Activation of solid-state reactants through mechanical force. | In situ generation of nitrating species via anodic oxidation. |

| Typical Reagents | Substrate, solid nitrate (e.g., NaNO₃), Lewis acid catalyst (e.g., MoO₃), or solid organic nitrating agent. | Substrate, nitrite salt (e.g., NBu₄NO₂), chemical mediator, N₂O₄. |

| Solvent Use | Solvent-free or minimal solvent (Liquid-Assisted Grinding). | Requires a solvent/electrolyte system (e.g., MeCN). |

| Key Advantages | Eliminates bulk solvent and corrosive acids; simplified procedure; enhanced safety. | High degree of control; avoids strong mineral acids; uses safe nitro sources; mild reaction conditions. |

| Example Application | Synthesis of mononitrotoluene by milling toluene with sodium nitrate and molybdenum trioxide. tandfonline.com | Nitration of 1,4-dimethoxybenzene (B90301) using NBu₄NO₂ in an electrolysis cell. researchgate.net |

Analytical Methodologies for Mixed Acid Compositional Control

Volumetric Titration Techniques for Multi-Component Analysis

Volumetric titration is a classical and widely used set of analytical methods for determining the concentration of the acid components in the mixed acid. These techniques are valued for their accuracy, precision, and relatively low cost. ejmse.ro

Acid-Base Titration for Total Acidity Determination

Acid-base titration is a fundamental technique used to determine the total acidity of a mixed acid solution. google.com This method involves neutralizing the acid mixture with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). infinitalab.comresearchgate.net The total acid content is calculated from the volume of the base required to reach the equivalence point, which can be detected using a pH indicator or a pH meter. matestlabs.comwikipedia.org

The procedure generally involves diluting a weighed sample of the mixed acid with water and then titrating with a standard NaOH solution to a phenolphthalein (B1677637) endpoint. kelid1.ir This method provides the total concentration of all acidic components in the solution. finishing.com While straightforward, it is important to note that this technique alone cannot differentiate between the individual concentrations of sulfuric acid and nitric acid in the mixture. google.com

Table 1: Example Data for Total Acidity Determination by Acid-Base Titration

| Sample | Sample Weight (g) | Initial Buret Reading (mL) | Final Buret Reading (mL) | Volume of NaOH (mL) | Total Acidity (% as HNO₃) |

|---|---|---|---|---|---|

| 1 | 5.0123 | 0.50 | 45.80 | 45.30 | 69.85 |

| 2 | 5.0089 | 1.20 | 46.55 | 45.35 | 70.01 |

Note: This table presents hypothetical data for illustrative purposes.

Redox Titration for Nitric Acid Quantification

Redox titration is a specific method employed to determine the concentration of nitric acid in the mixed acid solution. google.com This technique is based on the oxidizing properties of nitric acid. stackexchange.com A common approach involves the use of a reducing agent, such as a ferrous sulfate (B86663) (FeSO₄) solution, which reacts with the nitric acid in the sample. researchgate.netfinishing.com

The procedure typically involves adding a known excess of the ferrous sulfate solution to the mixed acid sample. google.com The unreacted ferrous sulfate is then back-titrated with a standard solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). ejmse.roresearchgate.net The difference between the initial amount of ferrous sulfate and the amount remaining after the reaction allows for the calculation of the nitric acid concentration. google.com To improve the visibility of the endpoint, an indicator like ferroin (B110374) or diphenylamine (B1679370) sulfonate may be used. ejmse.rogoogle.com

Table 2: Example Data for Nitric Acid Quantification by Redox Titration

| Sample | Volume of FeSO₄ added (mL) | Initial K₂Cr₂O₇ Reading (mL) | Final K₂Cr₂O₇ Reading (mL) | Volume of K₂Cr₂O₇ (mL) | Nitric Acid Content (%) |

|---|---|---|---|---|---|

| 1 | 25.00 | 0.20 | 15.50 | 15.30 | 35.2 |

| 2 | 25.00 | 0.50 | 15.85 | 15.35 | 35.0 |

Note: This table presents hypothetical data for illustrative purposes.

Precipitation Titration for Sulfuric Acid Content

Precipitation titration is utilized to determine the sulfuric acid content in the mixed acid. ejmse.ro This method is based on the formation of an insoluble precipitate. libretexts.org The sulfate ions (SO₄²⁻) from sulfuric acid are precipitated by titrating the sample with a standard solution of a precipitating agent, such as lead nitrate (B79036) (Pb(NO₃)₂) or barium chloride (BaCl₂). ejmse.roresearchgate.netmetrohm.com

In one common procedure, the mixed acid sample is diluted, and the pH is adjusted. researchgate.net A suitable indicator is added, and the solution is titrated with the standard lead nitrate solution until the endpoint, indicated by a color change, is reached. ejmse.roresearchgate.net The concentration of sulfuric acid is then calculated from the volume of the titrant used. ejmse.ro Alternatively, the total acidity can be determined first, and then after quantifying the nitric acid content through redox titration, the sulfuric acid concentration can be calculated by difference. google.com

Table 3: Example Data for Sulfuric Acid Determination by Precipitation Titration

| Sample | Sample Volume (mL) | Initial Pb(NO₃)₂ Reading (mL) | Final Pb(NO₃)₂ Reading (mL) | Volume of Pb(NO₃)₂ (mL) | Sulfuric Acid Content (%) |

|---|---|---|---|---|---|

| 1 | 5.00 | 0.30 | 22.80 | 22.50 | 55.1 |

| 2 | 5.00 | 0.60 | 23.15 | 22.55 | 55.2 |

Note: This table presents hypothetical data for illustrative purposes.

Spectroscopic Methods for Real-Time Monitoring and Quality Control

Spectroscopic methods offer rapid and non-destructive analysis, making them suitable for real-time monitoring and quality control of mixed acid solutions in industrial processes. spectroscopyonline.comtudelft.nlazooptics.com These techniques rely on the interaction of electromagnetic radiation with the molecules in the sample. azooptics.com

Near-Infrared (NIR) Spectroscopy for Mixed Acid Solutions

Near-Infrared (NIR) spectroscopy is a powerful analytical technique for the quantitative analysis of multi-component mixtures, including mixed acid solutions. metrohm.comnexus-analytics.com.my This method utilizes the near-infrared region of the electromagnetic spectrum (typically 700 to 2500 nm). kpmanalytics.com The NIR spectra of the mixed acid contain information about the concentrations of the different components due to the absorption of light by O-H, N-H, and C-H bonds. kpmanalytics.com

By developing a calibration model using a set of samples with known concentrations, NIR spectroscopy can provide rapid and simultaneous determination of the concentrations of sulfuric acid, nitric acid, and water in the mixture. metrohm.com This makes it an excellent tool for online process control, allowing for immediate adjustments to maintain the desired acid composition. metrohm.com The robustness of NIR analyzers makes them suitable for use in harsh production environments. metrohm.com

Table 4: Wavelengths of Interest in NIR Spectroscopy for Acid and Water Measurement

| Wavelength Range | Associated Component/Bond |

|---|---|

| 918–925 nm | Acidity (pH) nih.govresearchgate.net |

| 975 nm | Water (O-H bond) nih.govresearchgate.net |

Note: This table provides examples of important wavelength regions for acidity and water content analysis in aqueous solutions.

Ultraviolet (UV) Spectroscopy for Nitric Acid Concentration

Ultraviolet (UV) spectroscopy can be employed for the determination of nitric acid concentration in mixed acid solutions. google.comgoogle.com This method is based on the principle that nitrate ions (NO₃⁻) absorb light in the ultraviolet region of the electromagnetic spectrum, typically around 220 nm. google.comgoogle.com The absorbance of the solution at this wavelength is directly proportional to the concentration of nitric acid. researchgate.net

UV spectroscopy is known for its accuracy, sensitivity, and cost-effectiveness. google.com However, the presence of other substances that absorb in the same UV region can cause interference. google.comgoogle.com Therefore, in some applications, it may be necessary to use reagents to eliminate these interferences to ensure accurate quantification of nitric acid. google.comgoogle.com

Table 5: Chemical Compound Names

| Chemical Name | Chemical Formula |

|---|---|

| Sulfuric Acid | H₂SO₄ |

| Nitric Acid | HNO₃ |

| Sodium Hydroxide | NaOH |

| Ferrous Sulfate | FeSO₄ |

| Potassium Permanganate | KMnO₄ |

| Potassium Dichromate | K₂Cr₂O₇ |

| Lead Nitrate | Pb(NO₃)₂ |

| Barium Chloride | BaCl₂ |

| Water | H₂O |

| Diphenylamine Sulfonate | C₁₂H₁₀NNaO₃S |

| Ferroin | [Fe(C₁₂H₈N₂)₃]SO₄ |

Advanced Chromatographic and Electrophoretic Techniques for Component Separation and Quantification

Control over the precise composition of mixed acid, a combination of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is critical in various industrial applications. While traditional methods like acid-base and redox titrations provide total acidity and the concentration of nitric acid, they can be less effective for complex mixtures or trace component analysis. google.com Advanced instrumental techniques, specifically ion chromatography and capillary electrophoresis, offer superior separation, sensitivity, and quantification capabilities for the individual anionic components, sulfate (SO₄²⁻) and nitrate (NO₃⁻).

Ion Chromatography (IC)

Ion chromatography (IC) is a powerful and widely used technique for the determination of inorganic anions in acidic matrices. metrohm.comresearchgate.net The method separates ions based on their affinity for a stationary phase (ion-exchange column), followed by detection, typically via suppressed conductivity. This approach allows for the direct, sensitive, and accurate measurement of sulfate and nitrate concentrations in a mixed acid sample.

Developing a successful IC method for mixed acids involves optimizing the separation of low-concentration analytes from a high-concentration matrix. For instance, in analyzing trace anions in concentrated nitric acid, a high-capacity anion-exchange column can be used with a sodium hydroxide and sodium carbonate eluent. metrohm.com The column temperature can also be adjusted to optimize selectivity and achieve excellent separation, with nitrate often eluting as the last anion. metrohm.com Similarly, for determining anionic impurities in concentrated sulfuric acid, a direct injection method using a specific column like the Dionex IonPac AS19 with a hydroxide eluent can effectively resolve various anions. thermofisher.com

Research has demonstrated the robustness of IC for quality control in acid manufacturing. In one study, a direct injection IC method was developed to quantify chloride and sulfate impurities in concentrated nitric acid. The method showed excellent spike recovery rates and linearity. metrohm.com

Table 1: Example of Ion Chromatography Method Parameters for Anion Analysis in Acid Matrices

| Parameter | Method 1: Anions in Sulfuric Acid thermofisher.com | Method 2: Anions in Nitric Acid metrohm.com |

|---|---|---|

| Column | Dionex IonPac AS19 / AG19 Guard | Metrosep A Supp 16 - 250 |

| Eluent | Potassium Hydroxide (KOH) gradient | 3 mmol/L Na₂CO₃ + 25 mmol/L NaOH |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Column Temp. | 30 °C | 25 °C |

| Sample Prep. | 1:100 dilution with DI water | 1:100 (w/w) dilution |

Interactive Data Table: Research Findings on IC Analysis of Anions in Nitric Acid metrohm.com Users can filter by analyte to see specific performance data.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another highly efficient analytical technique for separating ionic species. nih.gov It utilizes a high voltage applied across a narrow-bore capillary filled with an electrolyte buffer to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. thermofisher.com For mixed acid analysis, Capillary Zone Electrophoresis (CZE) is particularly suitable for the simultaneous determination of nitrate and nitrite (B80452). windows.net

CE methods offer advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com The technique has been optimized for the high-resolution analysis of nitrate and nitrite in various samples. windows.net The development of a CE method involves selecting an appropriate buffer system to control the electroosmotic flow (EOF) and achieve separation. For instance, a low-pH phosphate (B84403) buffer can be used to analyze nitrate and nitrite, which migrate as anions through the capillary. elsevierpure.com Detection is often performed using UV absorption or conductivity detectors. windows.netmdpi.com To enhance sensitivity for trace analysis, sample stacking techniques can be employed, which effectively concentrate the analytes at the beginning of the capillary. nih.gov

Research has demonstrated the capability of CE to achieve very low detection limits. A high-performance CZE system using a conductivity detector yielded limits of detection (LODs) in the nanomolar range for both nitrite and nitrate. windows.net Another study using CE with sample stacking for analyzing baby food formulas reported LODs in the low micromolar range. nih.gov

Table 2: Performance of Capillary Electrophoresis Methods for Nitrate/Nitrite Quantification

| Parameter | Method 1: High-Resolution CZE windows.net | Method 2: CE with Sample Stacking nih.gov |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis (CE) |

| Detection | Conductivity | UV Detection |

| LOD (Nitrite) | 8.9 nM (0.41 ppb) | 0.45 µM |

| LOD (Nitrate) | 3.54 nM (0.22 ppb) | 0.45 µM |

| Linearity (Nitrite) | Not Specified | 1.5 - 30 µmol/L (R² = 0.998) |

| Linearity (Nitrate) | Not Specified | 1.5 - 50 µmol/L (R² = 0.998) |

Interactive Data Table: Capillary Electrophoresis LODs windows.netnih.gov Users can select a method to view its specific limits of detection.

Environmental Stewardship and Sustainability in Mixed Acid Processes

Waste Acid Management and Recycling Strategies

A major environmental concern in nitration processes is the large volume of spent acid generated. This waste stream, primarily diluted sulfuric acid contaminated with residual nitric acid and organic byproducts, requires careful management to prevent environmental pollution and to recover valuable resources.

The recycling of spent sulfuric acid is a critical step towards the economic and environmental viability of nitration plants. Reconcentrating the dilute acid allows for its reuse in the nitration process, significantly reducing the need for fresh acid and minimizing waste disposal. Several technologies are employed for this purpose:

Extractive Rectification: This technique is used to concentrate nitric acid beyond its azeotropic point with water (approximately 68% HNO₃). An extractive agent, such as sulfuric acid or magnesium nitrate (B79036), is used to break the azeotrope and absorb the water, allowing for the production of highly concentrated nitric acid (up to 99%). The extractive agent is then reconcentrated and recycled within a closed loop system gmmpfaudler.com.

Vacuum Evaporation: Adiabatic nitration processes often integrate sulfuric acid recovery by utilizing the heat of reaction to evaporate water from the spent acid under vacuum conditions kbr.com. This energy-efficient approach uses glass-lined evaporators and can involve multiple stages with tantalum heat exchangers to achieve higher sulfuric acid concentrations kbr.com.

NOₓ Recovery and Absorption: Off-gases from nitration and acid concentration processes contain nitrogen oxides (NOₓ), which are valuable sources of nitric acid. Pressure absorption systems can be used to oxidize nitrogen monoxide and absorb it in water, recovering it as nitric acid that can be recycled back into the process kbr.com. This not only conserves raw materials but also prevents the emission of these harmful gases.

Table 1: Comparison of Acid Reconcentration Technologies

| Technology | Description | Key Advantages |

|---|---|---|

| Extractive Rectification | Uses an extractive agent (e.g., sulfuric acid, magnesium nitrate) to break the nitric acid-water azeotrope, enabling concentrations up to 99%. | High final acid concentration; closed-loop recycling of the extractive agent. |

| Vacuum Evaporation | Utilizes the heat of reaction from adiabatic processes to evaporate water from spent sulfuric acid under vacuum. | Energy-efficient due to the use of process heat; integrated into the nitration process. |

| NOₓ Recovery and Absorption | Captures nitrogen oxides from off-gases and converts them back into nitric acid through oxidation and absorption in water. | Reduces raw material consumption; prevents air pollution by capturing NOₓ gases. |

The shift from traditional batch reactors to continuous flow systems has marked a significant advancement in reducing waste streams from nitration processes. ewadirect.comrsc.org Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, offer superior control over reaction parameters, leading to higher yields, improved selectivity, and consequently, less waste generation. ewadirect.combeilstein-journals.orgnih.gov

Key advantages of continuous flow systems in waste reduction include:

Enhanced Mass and Heat Transfer: The efficient mixing and heat removal in microreactors or tubular reactors minimize the formation of unwanted byproducts and decomposition products that would otherwise contribute to the waste stream. beilstein-journals.orgnih.gov

Precise Stoichiometry Control: Continuous flow allows for the precise control of reactant ratios, minimizing the use of excess reagents that would need to be removed and treated downstream. beilstein-journals.org

Reduced Solvent Usage: In some cases, continuous flow processes can be operated with reduced or no solvent, further decreasing the volume of waste generated. acs.org

Integration of In-line Separation: Continuous flow systems can be integrated with in-line separation and purification modules, allowing for the immediate removal and recycling of unreacted starting materials and catalysts. thieme-connect.de

Table 2: Waste Reduction in Continuous Flow vs. Batch Nitration of Nitrobenzene (B124822)

| Parameter | Traditional Batch Process | Continuous Flow Microreactor System | Reference |

|---|---|---|---|

| Hazardous Nitrophenol Byproducts | 509 ppm | 112 ppm | nih.gov |

| p-Dinitrobenzene Selectivity | - | Minimized to 0.44% | nih.gov |

| Sulfuric Acid Consumption | - | Significantly reduced by a factor of 3.5 | thieme-connect.de |

Application of Green Chemistry Principles to Nitration Processes

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to nitration is crucial for developing more sustainable industrial practices.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comwjpps.com Traditional mixed-acid nitration has a poor atom economy due to the use of sulfuric acid as a catalyst and dehydrating agent, which is not incorporated into the final product.

The ideal nitration reaction would have a 100% atom economy, where all the atoms of the reactants are incorporated into the product. While this is challenging to achieve in practice for nitration, several strategies can improve atom economy:

Addition Reactions: Designing synthetic routes that involve addition reactions, which inherently have a 100% atom economy, is a key goal of green chemistry. rsc.orgjk-sci.com

Table 3: Atom Economy of Different Chemical Reactions

| Reaction Type | Description | Atom Economy |

|---|---|---|

| Addition | All atoms of the reactants are incorporated into the final product. | 100% |

| Substitution | A portion of the reactant molecule is replaced by another atom or group, generating byproducts. | Less than 100% |

| Elimination | A small molecule is removed from a larger one, resulting in byproducts. | Less than 100% |

For the traditional nitration of benzene (B151609) to nitrobenzene using mixed acid, the atom economy can be calculated as follows:

C₆H₆ + HNO₃ + H₂SO₄ → C₆H₅NO₂ + H₂O + H₂SO₄

In this reaction, sulfuric acid is a catalyst and is regenerated, so it is not included in the atom economy calculation of the net reaction. The net reaction is:

C₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of Nitrobenzene (C₆H₅NO₂) = 123.11 g/mol

Molecular Weight of Benzene (C₆H₆) = 78.11 g/mol

Molecular Weight of Nitric Acid (HNO₃) = 63.01 g/mol

Atom Economy (%) = (123.11 / (78.11 + 63.01)) x 100 ≈ 87.2%

While this theoretical atom economy appears high, the practical atom economy is often lower due to the use of excess reagents and the formation of byproducts.

The use of highly corrosive and hazardous mixed acids has prompted research into safer and more environmentally benign nitrating agents. These alternatives aim to reduce the risks associated with handling, storage, and disposal of traditional reagents.

Some promising eco-friendly nitrating agents include:

Solid Acid Catalysts: Materials like zeolites, sulfated metal oxides, and supported heteropoly acids can facilitate nitration under milder conditions, often without the need for a solvent. ijirt.org These catalysts are generally non-corrosive, reusable, and easy to separate from the reaction mixture. ijirt.org

Urea Nitrate: This solid, stable, and inexpensive reagent can be used for the nitration of various aromatic compounds at room temperature in the presence of sulfuric acid, often with high regioselectivity and yields. researchgate.net

Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful and effective nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov Its use in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a non-hazardous Freon) medium offers a greener and safer alternative to traditional methods, with the solvent being easily recyclable. nih.gov

Inorganic Nitrates on Solid Supports: Using inorganic nitrates like bismuth nitrate or cerium ammonium (B1175870) nitrate adsorbed on silica (B1680970) gel provides a simple, rapid, and clean method for the nitration of aromatic compounds, avoiding the use of excess acids. researchgate.net

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts in nitration reactions. Their low volatility and high thermal stability make them a safer alternative to conventional organic solvents. nih.gov

Nitration reactions are typically highly exothermic, and managing the heat generated is a critical aspect of process safety and energy efficiency. ewadirect.comnih.gov Strategies to improve energy efficiency in nitration processes include:

Adiabatic Processes: In adiabatic nitration, the heat of reaction is allowed to raise the temperature of the reaction mixture. This heat can then be used in downstream processes, such as the reconcentration of sulfuric acid, leading to significant energy savings. kbr.com

Catalyst Optimization: The use of highly active and selective catalysts can enable reactions to be carried out at lower temperatures and pressures, thereby reducing energy input. decachem.com

By implementing these strategies, the chemical industry can move towards more sustainable nitration processes that are not only environmentally responsible but also economically advantageous.

Strategies for Minimizing Nitric Oxide Emissions and Nitrogen Circular Economy

Electrochemical Conversion of Nitrogen Oxides to Nitric Acid

A promising strategy for mitigating nitric oxide (NO) emissions while simultaneously contributing to a circular nitrogen economy is the electrochemical conversion of nitrogen oxides directly into nitric acid (HNO₃) washu.edusciencedaily.com. This innovative approach offers a sustainable alternative to traditional methods of nitric acid production, which are often energy-intensive and contribute to greenhouse gas emissions nih.govresearchgate.net.

Recent advancements have demonstrated an electrochemical process that efficiently converts toxic nitric oxide gas into valuable nitric acid washu.edusciencedaily.com. This method utilizes a low-cost, carbon-based catalyst for the electrooxidation of NO washu.edueurekalert.org. The system can be designed as a "plug and play" apparatus, allowing for on-site construction without the need for significant infrastructure investments or expensive precious metal catalysts washu.edusciencedaily.com.

One of the key advantages of this electrochemical approach is its operation at near-ambient temperatures, which significantly lowers energy consumption and environmental impact compared to conventional NO processing methods that require elevated temperatures washu.edusciencedaily.com. The process has shown high Faradaic efficiency, exceeding 90% when using pure nitric oxide washu.edusciencedaily.com. Even with lower, more industrially relevant concentrations of NO, the system maintains a Faradaic efficiency of over 70% sciencedaily.com.

This technology facilitates the direct synthesis of concentrated, high-purity nitric acid—up to 32% by weight—from nitric oxide and water, without the need for electrolyte additives or subsequent purification steps washu.edusciencedaily.com. This creates a closed-loop system, particularly beneficial for industries such as mining, where large quantities of nitric acid are used for ore dissolution, leading to substantial NO emissions washu.edueurekalert.org. By converting the emitted NO back into nitric acid on-site, it can be immediately reused, establishing a more sustainable and circular industrial process washu.edueurekalert.org.

The underlying mechanism of this electrochemical conversion involves the oxidation of nitrogen oxides. Mechanistic studies have identified nitrous acid as a critical intermediate in this process, which distinguishes it from conventional thermocatalytic pathways that proceed via nitrogen dioxide researchgate.net.

The techno-economic analysis of this electrochemical method suggests lower energy consumption and reduced costs compared to traditional nitric acid manufacturing, highlighting its potential for broader industrial applications and commercial viability washu.edu. This approach not only addresses the challenge of nitrogen oxide pollution but also valorizes a waste gas into a crucial chemical commodity, thereby advancing both sustainable pollution mitigation and chemical manufacturing washu.eduresearchgate.net.

Interactive Data Table: Performance of Electrochemical Conversion of NO to HNO₃

| Parameter | Value | Source(s) |

| Catalyst | Carbon-based | washu.edueurekalert.org |

| Operating Conditions | Near-ambient temperature | washu.edusciencedaily.com |

| Faradaic Efficiency (Pure NO) | >90% | washu.edusciencedaily.com |

| Faradaic Efficiency (Dilute NO) | >70% | sciencedaily.com |

| Product Concentration | Up to 32 wt% HNO₃ | washu.edusciencedaily.com |

| Key Intermediate | Nitrous Acid | researchgate.net |

| Process Type | Electrolyte-additive-free | washu.edusciencedaily.com |

| Purification Required | None (downstream) | washu.edusciencedaily.com |

Theoretical and Computational Studies on Mixed Acid Systems

Quantum Chemical Calculations of Nitration Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of nitration reactions. These calculations provide a detailed picture of the reaction mechanism, including the structures of reactants, transition states, and products, as well as their relative energies.

One of the primary focuses of these studies has been the electrophilic attack of the nitronium ion (NO₂⁺) on an aromatic substrate, such as benzene (B151609). DFT calculations have been employed to investigate the energy profile of this reaction, identifying key intermediates and transition states. For instance, studies have characterized a weakly bound π-complex formed between the nitronium ion and the benzene ring. This initial complex then proceeds through a transition state to form a σ-complex, also known as the Wheland intermediate. The formation of this σ-complex is often the rate-determining step in the nitration of many aromatic compounds. researchgate.net

Recent DFT calculations at the LC-wHPBE/6-311++G(d,p) level have challenged the traditional three-step mechanism of benzene nitration in mixed acids. eurjchem.com These studies suggest that the generation of the nitronium ion is not a spontaneous process but rather a collision-driven event with a significant energy barrier. eurjchem.com Furthermore, these calculations have refined our understanding of the subsequent steps, providing precise energy barriers for the electrophilic addition of the nitronium ion to the benzene ring and confirming that the final deprotonation step is a spontaneous process with no energy barrier. eurjchem.com

The table below summarizes key energetic data obtained from DFT calculations for the nitration of benzene in a mixed acid medium.

| Step | Description | Calculated Energy Barrier (Ea) | Calculated Reaction Heat (ΔH) |

| 1 | Formation of Nitronium Ion (NO₂⁺) | 18 kcal/mol | - |

| 2 | Electrophilic addition of NO₂⁺ to Benzene | 7 kcal/mol | - |

| 3 | Deprotonation to form Nitrobenzene (B124822) | 0 kcal/mol | - |

| Overall | Benzene to Nitrobenzene | - | -35 kcal/mol |

Data sourced from DFT calculations at the LC-wHPBE/6-311++G(d,p) level. eurjchem.com

These quantum chemical studies not only provide a more accurate and detailed reaction mechanism but also offer a foundation for understanding the factors that control reaction rates and selectivity.

Computational Modeling of Nitronium Ion Formation and Reactivity

The formation of the nitronium ion (NO₂⁺) is the critical first step in most aromatic nitration reactions conducted in mixed acids. masterorganicchemistry.comfiveable.me Computational modeling has been extensively used to investigate the mechanism and kinetics of this process. The reaction involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion. masterorganicchemistry.com

DFT calculations have been particularly insightful in quantifying the energy requirements for this process. It has been shown that the generation of the nitronium ion is not spontaneous and requires overcoming an activation energy barrier. eurjchem.com In a mixed acid environment, this barrier is calculated to be approximately 18 kcal/mol, while in pure nitric acid, it is higher, at around 22 kcal/mol. eurjchem.com This difference highlights the catalytic role of sulfuric acid in facilitating the formation of the active electrophile. Sulfuric acid not only acts as a proton donor but also sequesters the water produced, shifting the equilibrium towards the formation of the nitronium ion. eurjchem.com

Once formed, the reactivity of the nitronium ion is also a subject of computational study. The nitronium ion is a potent electrophile, and its interaction with aromatic substrates is a key focus. fiveable.me Computational models have explored the electronic structure of the nitronium ion and how this influences its reactivity towards different aromatic compounds. The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly affects the activation energy of the nitration reaction, and these effects can be quantitatively assessed through computational modeling. fiveable.me

The table below presents a simplified representation of the influence of substituents on the reactivity of the aromatic ring towards the nitronium ion, as predicted by computational models.

| Aromatic Substrate | Substituent Type | Predicted Reactivity |

| Benzene | None | Baseline |

| Toluene (B28343) | Electron-donating (-CH₃) | Increased |

| Nitrobenzene | Electron-withdrawing (-NO₂) | Decreased |

These models are crucial for understanding the fundamental principles governing nitration and for predicting how changes in the reaction system will affect the formation and subsequent reactivity of the nitronium ion.

Prediction of Reaction Selectivity and Byproduct Formation using Computational Methods

A significant advantage of computational methods is their ability to predict the selectivity of chemical reactions, including the formation of different isomers and byproducts in aromatic nitration. For substituted aromatic compounds, the nitronium ion can attack different positions on the ring (ortho, meta, and para), leading to a mixture of products. Computational chemistry can be used to calculate the activation energies for the attack at each position, allowing for the prediction of the major and minor products.

For example, in the nitration of nitrobenzene, DFT calculations at the B3LYP/6-311G(d,p) level have been used to study the reaction paths leading to ortho-, meta-, and para-dinitrobenzene. researchgate.net These calculations have shown that the electrophilic attack of the nitronium ion is the rate-determining step and is responsible for the product distribution. researchgate.net The calculated activation energies for the attack at the meta position are lower than for the ortho and para positions, which is in agreement with the experimental observation that meta-dinitrobenzene is the major product. researchgate.net

The following table summarizes the calculated activation energies and reaction enthalpies for the electrophilic attack of the nitronium ion on nitrobenzene at the ortho, meta, and para positions.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Ortho | 5.0 | 4.9 |

| Meta | 4.0 | 0.4 |

| Para | 6.4 | 2.9 |

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. researchgate.net

In addition to predicting the regioselectivity, computational methods can also be used to investigate the formation of byproducts. In industrial nitration processes, side reactions can lead to the formation of undesirable impurities. cetjournal.it For instance, the formation of nitrophenols is a known issue in the nitration of benzene. cetjournal.it Computational models can help to elucidate the mechanisms of these side reactions, providing valuable information for process optimization to minimize byproduct formation.

Microkinetic Modeling of Complex Nitration Reaction Networks

A microkinetic model for a nitration process would typically include all the elementary steps, such as the formation of the nitronium ion, the electrophilic attack on the aromatic ring, the deprotonation of the σ-complex, and any relevant side reactions. aidic.it The rate constants for each of these steps can be estimated from quantum chemical calculations or fitted to experimental data.

For example, a kinetic model for the nitration of benzaldehyde in mixed acid has been developed. researchgate.net This model includes a network of equilibrium and irreversible reactions and has been used to estimate the kinetic and thermodynamic parameters for each step. researchgate.net The model was able to explain and predict the changes in reactivity and selectivity with varying reaction conditions. researchgate.net

The development of such models is crucial for the design and optimization of industrial nitration processes. They can be used to simulate the effect of changes in temperature, reactant concentrations, and acid composition on the reaction outcome. This predictive capability allows for the identification of optimal operating conditions to maximize the yield of the desired product while minimizing the formation of byproducts and ensuring the safety of the process. While comprehensive microkinetic models for all nitration systems are still under development, the existing work demonstrates the immense potential of this approach for advancing our understanding and control of these important industrial reactions. aidic.itnih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Schwefelsaure Salpetersäure, and how can researchers ensure purity during synthesis?